![molecular formula C8H7ClF3N B3100476 3-chloro-N-methyl-5-(trifluoromethyl)aniline CAS No. 1369812-62-3](/img/structure/B3100476.png)
3-chloro-N-methyl-5-(trifluoromethyl)aniline
Overview
Description
“3-chloro-N-methyl-5-(trifluoromethyl)aniline” is an aromatic amine . It’s a derivative of aniline and contains a trifluoromethyl group, which is a common functional group in organofluorine chemistry . This compound is an important synthetic intermediate used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthesis Analysis
The synthesis of “3-chloro-N-methyl-5-(trifluoromethyl)aniline” can be achieved through several methods. One method involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with methanol and gaseous hydrogen chloride. Another method involves a series of reactions starting from aniline, involving nitration, reduction, bromination, and reaction with trifluoromethyl iodide.Molecular Structure Analysis
The molecular formula of “3-chloro-N-methyl-5-(trifluoromethyl)aniline” is C7H5ClF3N . The molecular weight is 195.570 . The structure includes a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a methylamine group .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of Schiff’s base . It can also be used in titanium-catalyzed hydroamination reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 218.2±40.0 °C at 760 mmHg . The melting point is 79-82 °C . The flash point is 85.8±27.3 °C .Scientific Research Applications
Agrochemical Industry
The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in crop protection from pests .
Pharmaceutical Industry
Trifluoromethylpyridines, synthesized using this compound, are also used in the pharmaceutical industry . Several TFMP derivatives are used in pharmaceutical and veterinary products .
Development of New Antibiotics
The compound has potential applications in the development of new antibiotics. This could be crucial in combating antibiotic-resistant bacteria.
Organic Chemistry Reactions
3-chloro-N-methyl-5-(trifluoromethyl)aniline hydrochloride is used as a reagent in various organic chemistry reactions. This can aid in the synthesis of complex organic compounds.
Synthesis of New Materials
The compound is used in the synthesis of new materials. These materials could have a wide range of applications, from electronics to construction.
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, which can be derived from this compound, is found in many FDA-approved drugs . The unique properties of the trifluoromethyl group can enhance the potency of these drugs .
Synthesis of Schiff’s Base
3,5-Bis(trifluoromethyl)aniline, a derivative of the compound, is used in the synthesis of Schiff’s base . Schiff’s bases have various applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.
Titanium-Catalyzed Hydroamination Reaction
The compound is used in titanium-catalyzed hydroamination reactions . This reaction is useful in the synthesis of amines, which are key building blocks in the production of pharmaceuticals, agrochemicals, and dyes.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities . They are often used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in a unique way due to the physicochemical properties of the fluorine atom .
properties
IUPAC Name |
3-chloro-N-methyl-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMOTWYIWOKRQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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